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molecular formula C8H4F2O4 B102661 4,5-Difluorophthalic acid CAS No. 18959-31-4

4,5-Difluorophthalic acid

Cat. No. B102661
M. Wt: 202.11 g/mol
InChI Key: FFSBOABNRUJQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05003103

Procedure details

4,5-difluorophthalic acid (0.55 grams, 2.7 mmole) was added to a slurry of cupric oxide (10% by weight of starting material) in 5 ml. of N-methyl-2-pyrrolidone solvent. n-tridecane (0.25 grams) was added as an internal standard. The mixture was heated to 190° C. for 3 hours, at which time GC analysis indicated complete consumption of the starting material and conversion to 3,4-difluorobenzoic acid in an 87% yield, based upon the internal standard, corrected for response factors.
Quantity
0.55 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5](=[CH:9][C:10]=1[F:11])C(O)=O.CCCCCCCCCCCCC>CN1CCCC1=O>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:9][C:10]=1[F:11])[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
FC=1C=C(C(C(=O)O)=CC1F)C(=O)O
Name
cupric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
CCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material and conversion to 3,4-difluorobenzoic acid in an 87% yield

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C(=O)O)C=CC1F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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